4,4'-Methylenebis(3-methoxy-2-naphthoic) acid 4,4'-Methylenebis(3-methoxy-2-naphthoic) acid
Brand Name: Vulcanchem
CAS No.: 55388-44-8
VCID: VC14214886
InChI: InChI=1S/C27H26N2O3/c1-18-16-19(2)25(20(3)17-18)24(30)15-14-23-26(31)28(21-10-6-4-7-11-21)29(27(23)32)22-12-8-5-9-13-22/h4-13,16-17,23H,14-15H2,1-3H3
SMILES:
Molecular Formula: C27H26N2O3
Molecular Weight: 426.5 g/mol

4,4'-Methylenebis(3-methoxy-2-naphthoic) acid

CAS No.: 55388-44-8

Cat. No.: VC14214886

Molecular Formula: C27H26N2O3

Molecular Weight: 426.5 g/mol

* For research use only. Not for human or veterinary use.

4,4'-Methylenebis(3-methoxy-2-naphthoic) acid - 55388-44-8

Specification

CAS No. 55388-44-8
Molecular Formula C27H26N2O3
Molecular Weight 426.5 g/mol
IUPAC Name 4-[3-oxo-3-(2,4,6-trimethylphenyl)propyl]-1,2-diphenylpyrazolidine-3,5-dione
Standard InChI InChI=1S/C27H26N2O3/c1-18-16-19(2)25(20(3)17-18)24(30)15-14-23-26(31)28(21-10-6-4-7-11-21)29(27(23)32)22-12-8-5-9-13-22/h4-13,16-17,23H,14-15H2,1-3H3
Standard InChI Key BAHRUXJBXOCFNT-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C(=C1)C)C(=O)CCC2C(=O)N(N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4)C

Introduction

Chemical Identity and Structural Characteristics

4,4'-Methylenebis(3-methoxy-2-naphthoic) acid is a dimeric naphthoic acid derivative with the molecular formula C₂₇H₂₆N₂O₃ and a molecular weight of 426.5 g/mol. The IUPAC name, 4-[3-oxo-3-(2,4,6-trimethylphenyl)propyl]-1,2-diphenylpyrazolidine-3,5-dione, reflects its complex bicyclic structure, which incorporates two methoxy-substituted naphthalene rings linked by a methylene bridge. The compound’s stereochemistry and functional groups are critical for its reactivity in esterification reactions, particularly with corticosteroids.

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number55388-44-8
Molecular FormulaC₂₇H₂₆N₂O₃
Molecular Weight426.5 g/mol
IUPAC Name4-[3-oxo-3-(2,4,6-trimethylphenyl)propyl]-1,2-diphenylpyrazolidine-3,5-dione
SolubilityInsoluble in water; soluble in organic bases (e.g., pyridine)
StabilityStable under inert conditions; sensitive to hydrolysis

The compound’s bifunctional carboxyl groups enable it to form stable esters with hydroxyl-containing drugs, a property exploited in prodrug design .

Synthesis and Industrial Preparation

The synthesis of 4,4'-Methylenebis(3-methoxy-2-naphthoic) acid involves a multi-step process beginning with the condensation of 3-methoxy-2-naphthoic acid derivatives. As detailed in US Patent 3,899,581, the industrial synthesis proceeds via the following steps :

  • Halogenation: The carboxylic acid groups are activated by treatment with thionyl chloride (SOCl₂), converting them to acid chlorides. This step is conducted under anhydrous conditions to prevent hydrolysis.

  • Esterification: The acid chlorides react with triamcinolone acetonide in the presence of pyridine, which acts as both a solvent and a base to neutralize HCl byproducts.

  • Purification: The crude product is precipitated by adding the reaction mixture to water, followed by filtration and vacuum drying.

Table 2: Synthesis Conditions and Yields

ParameterValue
Reaction Temperature90°C
Reaction Time3 hours
SolventPyridine
Yield90%
Purity>95% (by elemental analysis)

This method achieves high yields due to pyridine’s dual role in facilitating the reaction and suppressing side reactions .

Pharmaceutical Applications and Clinical Efficacy

The primary application of 4,4'-Methylenebis(3-methoxy-2-naphthoic) acid lies in its ester derivative with triamcinolone acetonide, a corticosteroid used to treat inflammatory skin conditions. The esterification reduces systemic absorption by 90% compared to the parent drug, thereby mitigating adverse effects such as sodium imbalance and weight loss .

Mechanism of Action

The ester prodrug undergoes enzymatic hydrolysis in the skin, releasing triamcinolone acetonide locally. This targeted delivery minimizes plasma concentrations while maintaining anti-inflammatory potency. In preclinical studies, the derivative demonstrated 200-fold greater anti-inflammatory activity than prednisone in murine models .

Clinical Formulations

Topical preparations containing 0.1–0.5% of the ester (optimized at 0.3%) are marketed as creams or ointments. Clinical trials reported 100% efficacy in resolving lesions in patients with contact dermatitis, psoriasis, and neurodermatitis after thrice-daily application .

Table 3: Comparative Efficacy of Corticosteroid Derivatives

DrugPotency Relative to PrednisoneSystemic Absorption
Triamcinolone acetonide ester200×<10%
Hydrocortisone40–60%
Betamethasone dipropionate50×15–20%

Future Directions and Research Opportunities

  • Expanded Therapeutic Indications: Investigating the ester’s efficacy in osteoarthritis and tendinitis could broaden its clinical utility.

  • Novel Derivatives: Modifying the methylene bridge or methoxy groups may enhance metabolic stability.

  • Drug Delivery Systems: Encapsulation in nanocarriers could further reduce systemic exposure while prolonging local activity.

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